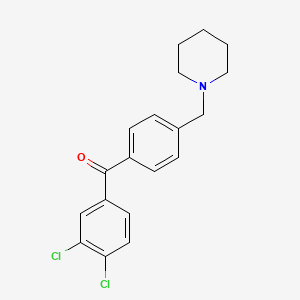
2-(Chloromethyl)thiazole hydrochloride
概要
説明
- 2-(Chloromethyl)thiazole hydrochloride is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom.
- It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
- The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons on the sulfur atom.
Synthesis Analysis
- The synthesis of 2-(Chloromethyl)thiazole hydrochloride involves several steps:
- Ethanolysis of 2-mercaptothiazole with KSCN and HCl.
- Bromination of the resulting compound.
- Reaction with TBTU and 2-chloroethyl piperidine.
- Detailed synthetic pathways can be found in relevant research papers.
Molecular Structure Analysis
- Empirical Formula: C₄H₅Cl₂NS
- Molecular Weight: 170.06 g/mol
- The thiazole ring is aromatic due to the delocalization of π-electrons on the sulfur atom.
Chemical Reactions Analysis
- Thiazoles exhibit reactivity at various positions, allowing for donor–acceptor, nucleophilic, and oxidation reactions.
- Their behavior in physiological systems can be unpredictable, affecting biochemical pathways, enzymes, and receptors.
Physical And Chemical Properties Analysis
- Boiling Point: 181.6±23.0°C
- Flash Point: 63.6±22.6°C
- Density: 1.3±0.1 g/cm³
- Solubility: Slightly soluble in water, soluble in alcohol and ether
科学的研究の応用
Metabolism Study : A study by Bakke et al. (1981) investigated the metabolism of 2-acetamido-4-(chloromethyl)thiazole in both germfree and conventional rats. The study proposed mechanisms involving biliary excretion and intestinal metabolism, highlighting differences in metabolism between germfree and conventional rats (Bakke et al., 1981).
Chemical Properties and Applications : Huang Jin-yan (2010) reviewed the physical and chemical properties, purification techniques, application areas, and market prospects of 2-chloro-5-chloromethyl-1,3-thiazole. This review also discusses various synthesis routes from different raw materials (Huang Jin-yan, 2010).
Synthesis and Molecular Structure : Liu et al. (2008) reported on the synthesis and molecular structure of 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole. This research provides insights into the formation mechanism and crystal structure of this compound (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).
Pharmaceutical Application : Denton et al. (2016) developed a hydrophilic interaction chromatography (HILIC) strategy for the trace analysis of 2-Chloromalonaldehyde, used in forming thiazole heterocycles, in pharmaceutical materials. This work highlights a method for detecting mutagenic impurities in pharmaceuticals (Denton, Berwick, Loughlin, 2016).
Antitumor and Antifilarial Agents : Kumar et al. (1993) explored the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate from 2-amino-4-(chloromethyl)thiazole as a potential antitumor and antifilarial agent. The compound demonstrated significant in vivo antifilarial activity (Kumar, Green, Borysko, Wise, Wotring, Townsend, 1993).
Corrosion Inhibitor : Yüce et al. (2014) investigated 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel in HCl solution, showing its effectiveness in preventing steel corrosion (Yüce, Mert, Kardaş, Yazıcı, 2014).
Synthesis of Thiazole Derivatives : Hillstrom et al. (2001) used 1,3-Dichloropropene for synthesizing thiazole derivatives, including 2-chloro-5-chloromethylthiazole. This research contributes to the understanding of thiazole synthesis pathways (Hillstrom, Hockman, Murugan, Scriven, Stout, Yang, 2001).
Ligand Synthesis for Metal Complexes : Saydam and Yılmaz (2006) synthesized 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes, characterizing these complexes for potential applications in coordination chemistry (Saydam, Yılmaz, 2006).
Therapeutic Importance of Thiazole Derivatives : Chhabria et al. (2016) reviewed the chemistry, synthesis, and therapeutic importance of thiazole and its derivatives, emphasizing its role in medicinal chemistry (Chhabria, Patel, Modi, Brahmkshatriya, 2016).
Safety And Hazards
- Avoid contact with skin and eyes.
- Provide appropriate exhaust ventilation to prevent dust formation.
- Follow safety guidelines for handling hazardous chemicals.
将来の方向性
- Investigate potential applications in drug development, considering its diverse biological activities.
- Explore novel derivatives and evaluate their pharmacological properties.
特性
IUPAC Name |
2-(chloromethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMSJLWRQTIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630005 | |
| Record name | 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)thiazole hydrochloride | |
CAS RN |
71670-79-6 | |
| Record name | 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)
![2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613082.png)



